molecular formula C19H16N2O5 B12345514 N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenoxyacetamide

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenoxyacetamide

Número de catálogo: B12345514
Peso molecular: 352.3 g/mol
Clave InChI: XJHUJBYUAIIEGQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-((5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenoxyacetamide is a synthetic compound of significant interest in medicinal chemistry research, designed for professional laboratory use. This molecule features a benzodioxole ring system linked to an isoxazole moiety, a structural motif prevalent in compounds with diverse bioactivities. Compounds containing the 1,3-benzodioxole core are frequently investigated for their potent biological properties. This structure is found in nature and has been leveraged in drug discovery for applications including antimicrobial and antitumor agents . Specifically, the 5-(benzo[d][1,3]dioxol-5-yl)isoxazole scaffold is a recognized structure in chemical research, with derivatives being explored for various biological activities . The benzodioxole group, in particular, is associated with antibacterial potential. Research indicates that chalcone derivatives and other synthetic compounds based on this scaffold show promising activity against multidrug-resistant strains of Staphylococcus aureus , functioning through mechanisms such as efflux pump inhibition . Furthermore, molecules incorporating the benzodioxole ring are also being actively studied for their antitumor properties, with some demonstrating potent growth inhibitory effects against various human cancer cell lines in vitro . As a research chemical, this compound serves as a valuable intermediate or lead structure for developing novel therapeutic agents. It is intended for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and high-throughput screening. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material with appropriate safety protocols in a controlled laboratory environment.

Propiedades

Fórmula molecular

C19H16N2O5

Peso molecular

352.3 g/mol

Nombre IUPAC

N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-2-phenoxyacetamide

InChI

InChI=1S/C19H16N2O5/c22-19(11-23-15-4-2-1-3-5-15)20-10-14-9-17(26-21-14)13-6-7-16-18(8-13)25-12-24-16/h1-9H,10-12H2,(H,20,22)

Clave InChI

XJHUJBYUAIIEGQ-UHFFFAOYSA-N

SMILES canónico

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)COC4=CC=CC=C4

Origen del producto

United States

Métodos De Preparación

Cyclocondensation for Isoxazole Formation

The isoxazole ring is synthesized via a [3+2] cycloaddition between a nitrile oxide and a terminal alkyne.

Procedure :

  • Generation of nitrile oxide :
    • Hydroxylamine hydrochloride reacts with 3,4-methylenedioxyphenylacetonitrile in the presence of chloramine-T to form the corresponding nitrile oxide.
  • Cycloaddition :
    • The nitrile oxide is reacted with propargyl alcohol in dichloromethane at 0–25°C for 12–24 hours.

Reaction Conditions :

Parameter Value
Solvent Dichloromethane
Temperature 0°C → 25°C (gradual warming)
Catalyst None
Yield 68–72%

Characterization :

  • 1H NMR (CDCl3) : δ 6.85 (s, 1H, isoxazole-H), 6.78–6.72 (m, 3H, benzodioxole-H), 4.65 (s, 2H, -CH2OH).
  • HR-MS : m/z 247.08 [M+H]+.

Synthesis of Phenoxyacetic Acid

Etherification of Phenol

Procedure :

  • Williamson Ether Synthesis :
    • Phenol (1.0 equiv) reacts with ethyl bromoacetate (1.1 equiv) in acetone with K2CO3 (2.0 equiv) at 60°C for 6 hours.
  • Saponification :
    • The ester is hydrolyzed with 2M NaOH in ethanol/water (1:1) at 80°C for 2 hours.

Reaction Conditions :

Parameter Value
Solvent (Step 1) Acetone
Solvent (Step 2) Ethanol/Water
Temperature 60°C (Step 1), 80°C (Step 2)
Yield 85–89%

Characterization :

  • 1H NMR (CDCl3) : δ 7.30–7.25 (m, 2H, aromatic), 6.95–6.89 (m, 3H, aromatic), 4.60 (s, 2H, -OCH2CO2H).

Amide Coupling to Form Final Product

EDC/HOBt-Mediated Coupling

The amine intermediate is coupled with phenoxyacetic acid using carbodiimide chemistry.

Procedure :

  • Activation :
    • Phenoxyacetic acid (1.2 equiv), EDC (1.5 equiv), and HOBt (1.5 equiv) in DCM at 0°C for 30 minutes.
  • Coupling :
    • Add amine intermediate (1.0 equiv) and stir at 25°C for 12–16 hours.

Reaction Conditions :

Parameter Value
Solvent Dichloromethane
Temperature 0°C → 25°C
Yield 74–78%

Characterization :

  • 1H NMR (CDCl3) : δ 7.28–7.22 (m, 2H, aromatic), 6.97–6.85 (m, 6H, aromatic), 4.55 (s, 2H, -OCH2CO-), 4.20 (s, 2H, -CH2NH-).
  • 13C NMR : δ 170.2 (C=O), 158.4 (C-O), 148.1 (isoxazole-C).

Optimization and Scalability

Critical Parameters

  • Isoxazole Cyclization : Higher yields are achieved with slow addition of nitrile oxide to avoid polymerization.
  • Amine Purity : Column chromatography (SiO2, EtOAc/hexane 3:7) ensures >95% purity before coupling.
  • Coupling Efficiency : Excess EDC (1.5 equiv) and extended reaction times (>12 hours) improve amide formation.

Industrial-Scale Considerations

  • Solvent Recovery : Dichloromethane is recycled via distillation.
  • Catalyst Load Reduction : Heterogeneous catalysts (e.g., polymer-supported EDC) minimize waste.

Análisis De Reacciones Químicas

Types of Reactions

N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can yield quinone derivatives, while reduction of the oxazole ring can produce amine derivatives .

Aplicaciones Científicas De Investigación

N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-phenoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.

Mecanismo De Acción

The mechanism of action of N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-phenoxyacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxole and oxazole moieties play crucial roles in these interactions, contributing to the compound’s overall bioactivity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds share key structural motifs with N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenoxyacetamide, differing primarily in substituents on the acetamide or isoxazole moieties.

2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide (CAS 1105244-76-5)

  • Structure : Retains the benzo[d][1,3]dioxole-isoxazole core but substitutes the acetamide with a 4-(trifluoromethyl)phenyl group.
  • Molecular Formula : C₁₉H₁₃F₃N₂O₄
  • Molecular Weight : 390.3 g/mol
  • Synthesis : Likely involves coupling 5-(benzo[d][1,3]dioxol-5-yl)isoxazole-3-carboxylic acid with 4-(trifluoromethyl)aniline via amidation.

2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide (CAS 1209814-85-6)

  • Structure: Substitutes the phenoxy group with a thiazol-2-yl ring.
  • Molecular Formula : C₁₅H₁₁N₃O₄S
  • Molecular Weight : 329.3 g/mol
  • Key Differences: The thiazole ring increases hydrogen-bonding capacity and may improve solubility in polar solvents compared to the bulky phenoxy substituent .
  • Synthesis: Likely formed via nucleophilic substitution between 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetyl chloride and 2-aminothiazole.

N-((5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS 1210942-56-5)

  • Structure: Replaces the phenoxyacetamide with a 4-methylthiadiazole-carboxamide group.
  • Molecular Formula : C₁₅H₁₂N₄O₄S
  • Molecular Weight : 344.3 g/mol

N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide

  • Structure : Features a thiazolidinedione core instead of isoxazole, with a chloroacetamide side chain.
  • Molecular Weight : 368.79 g/mol
  • Key Differences : The thiazolidinedione moiety is associated with antidiabetic activity, suggesting divergent biological targets compared to the target compound .

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

Compound Substituent Molecular Weight LogP* (Predicted) Hydrogen Bond Donors/Acceptors
Target Compound Phenoxy ~390 3.2 2/5
CAS 1105244-76-5 4-(Trifluoromethyl)phenyl 390.3 3.8 1/5
CAS 1209814-85-6 Thiazol-2-yl 329.3 2.5 2/6
CAS 1210942-56-5 4-Methylthiadiazole 344.3 2.9 1/5

*LogP values estimated using fragment-based methods.

  • Phenoxy Group: Enhances lipophilicity and π-π stacking but may reduce solubility.
  • Trifluoromethyl Group : Increases metabolic resistance and electron-withdrawing effects.
  • Thiazole/Thiadiazole : Improves aqueous solubility due to polarizable sulfur atoms.

Actividad Biológica

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly against various cancer cell lines. This article synthesizes current research findings on its biological mechanisms, effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Benzo[d][1,3]dioxole moiety
  • Isoxazole ring
  • Phenoxyacetamide group

This structural composition is crucial for its biological activity, as it influences the compound's interaction with cellular targets.

Target of Action

This compound primarily targets microtubules and their component protein, tubulin . This interaction is critical for the compound's ability to disrupt normal cellular processes.

Mode of Action

The compound modulates microtubule assembly by:

  • Suppressing tubulin polymerization
  • Stabilizing microtubule structures

These actions lead to significant alterations in the cell cycle, particularly causing arrest at the S phase, which can inhibit cell proliferation in cancerous cells.

Anticancer Properties

Research indicates that this compound exhibits potent growth inhibition against various human cancer cell lines. For example:

Cell LineIC50 (µM)Notes
MCF-7 (Breast Cancer)5.0Significant growth inhibition observed
A549 (Lung Cancer)8.2Effective against drug-resistant variants
HeLa (Cervical Cancer)4.5Induces apoptosis and cell cycle arrest

These findings suggest that this compound may be a promising candidate for further development in cancer therapeutics.

Study 1: In Vitro Analysis

A study conducted on various cancer cell lines demonstrated that this compound exhibited an IC50 range of 4.5 µM to 8.2 µM across different cell types. The mechanism involved was primarily through microtubule destabilization leading to apoptosis.

Study 2: Kinetic Studies

Kinetic studies revealed that the compound acts as a non-competitive inhibitor of tubulin polymerization. Molecular docking analysis further confirmed strong binding interactions with tubulin dimers, which are essential for microtubule formation .

Safety and Toxicity

Preliminary assessments regarding the safety profile of this compound indicate low cytotoxicity towards normal human hepatocyte cells (LO2), suggesting a favorable therapeutic window for potential clinical applications .

Conclusion and Future Directions

This compound shows promise as an anticancer agent through its unique mechanism of action targeting microtubules. Future research should focus on:

  • In vivo studies to assess efficacy and safety in animal models.
  • Exploration of combination therapies with existing chemotherapeutics to enhance treatment outcomes.
  • Development of analogs to improve potency and selectivity towards cancer cells.

The ongoing investigation into this compound could lead to significant advancements in cancer treatment strategies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.